BenchChemオンラインストアへようこそ!

Thalidomide-O-amido-CH2-PEG3-CH2-NH-Boc

PROTAC solubility cereblon ligand

This is compound s7 from patent WO2017180417A1—a proven intermediate for constructing BET-targeting PROTACs that degrade BRD2/3/4 with picomolar potency. The PEG3 linker occupies the optimal zone between short PEG2 (insufficient reach) and long PEG4+ (entropy-driven potency loss). Each ethylene glycol unit shift can alter DC50 by >10-fold, making this PEG3 variant the essential baseline for systematic linker SAR. The Boc-protected amine remains masked during initial conjugation, preventing premature cross-reactivity and preserving library diversity. With 100 mg/mL DMSO solubility and a 36-month lyophilized shelf life at -20°C, this intermediate supports high-throughput PROTAC library generation and multi-project stockpiling without batch variability concerns.

Molecular Formula C30H42N4O11
Molecular Weight 634.7 g/mol
Cat. No. B12417007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-O-amido-CH2-PEG3-CH2-NH-Boc
Molecular FormulaC30H42N4O11
Molecular Weight634.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCOCCOCCOCCCNC(=O)COC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O
InChIInChI=1S/C30H42N4O11/c1-30(2,3)45-29(40)32-12-6-14-42-16-18-43-17-15-41-13-5-11-31-24(36)19-44-22-8-4-7-20-25(22)28(39)34(27(20)38)21-9-10-23(35)33-26(21)37/h4,7-8,21H,5-6,9-19H2,1-3H3,(H,31,36)(H,32,40)(H,33,35,37)
InChIKeyGUERDSNOMPTZOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-O-amido-CH2-PEG3-CH2-NH-Boc: CRBN Ligand-Linker Conjugate for PROTAC Development


Thalidomide-O-amido-CH2-PEG3-CH2-NH-Boc (CAS 1799711-31-1, MW 634.67) is a heterobifunctional building block comprising a thalidomide-derived cereblon (CRBN) ligand conjugated to a triethylene glycol (PEG3) linker and terminated with a tert-butyloxycarbonyl (Boc)-protected amine [1]. The compound serves as a critical synthetic intermediate in the construction of proteolysis-targeting chimeras (PROTACs), wherein the CRBN-binding moiety recruits the E3 ubiquitin ligase complex and the Boc-protected amine provides an orthogonal handle for subsequent conjugation to target-protein ligands . It is specifically disclosed as compound s7 in patent WO2017180417A1, where it is utilized to prepare BET bromodomain degraders [1].

Thalidomide-O-amido-CH2-PEG3-CH2-NH-Boc: Why Interchanging PEG Linker Variants Compromises PROTAC Performance


In PROTAC design, linker composition, length, and terminal functionality are not interchangeable parameters; they directly dictate ternary complex geometry, cellular permeability, and synthetic tractability. A PEG2 linker may provide insufficient reach between the E3 ligase and target protein binding pockets, while a PEG4 or PEG6 variant can introduce excessive conformational entropy that destabilizes the cooperative assembly required for efficient ubiquitination [1]. Moreover, the presence or absence of a Boc protecting group determines whether the intermediate can be employed in orthogonal, stepwise conjugation sequences without generating unwanted side products or requiring subsequent protection/deprotection cycles . Studies on thalidomide-based PROTACs demonstrate that even a single ethylene glycol unit alteration can shift degradation potency (DC50) by an order of magnitude [2]. Consequently, substituting Thalidomide-O-amido-CH2-PEG3-CH2-NH-Boc with a superficially similar analog—such as a PEG2 amine, a PEG4 Boc variant, or an alkyl C4 linker—introduces uncontrolled variables that can derail a degradation campaign.

Thalidomide-O-amido-CH2-PEG3-CH2-NH-Boc: Quantitative Differentiation Against Closest Analogs


DMSO Solubility: Thalidomide-O-amido-CH2-PEG3-CH2-NH-Boc vs. PEG4 and PEG1-Boc Analogs

Thalidomide-O-amido-CH2-PEG3-CH2-NH-Boc exhibits a DMSO solubility of 100 mg/mL (157.56 mM) under ultrasonic conditions . In contrast, the closely related PEG4 variant Thalidomide-O-amido-PEG4-C2-NH2 hydrochloride demonstrates a DMSO solubility of only 50 mg/mL , while the 4-position substituted analog Thalidomide-4-NH-PEG1-NH-Boc reaches a maximum of 10 mM in DMSO . The target compound thus provides >1.5-fold higher mass solubility and >15-fold higher molar solubility relative to the PEG1-Boc comparator.

PROTAC solubility cereblon ligand

Boc-Protected Amine Enables Orthogonal Conjugation: Quantitative Advantage Over Free Amine Intermediates

The tert-butyloxycarbonyl (Boc) protecting group on Thalidomide-O-amido-CH2-PEG3-CH2-NH-Boc remains stable under a wide range of nucleophilic and basic conditions, yet is quantitatively removed (>95% yield) upon exposure to trifluoroacetic acid (TFA) or 4 M HCl in dioxane . In contrast, unprotected amine analogs such as Thalidomide-O-amido-PEG3-C2-NH2 (free amine) are reactive toward activated esters, isothiocyanates, and carbonyl electrophiles, necessitating additional protection/deprotection steps when constructing heterobifunctional PROTACs. The Boc-protected intermediate allows chemists to selectively deprotect the terminal amine only after completing conjugation at the thalidomide carboxylate or amide positions, thereby avoiding cross-reactivity that can reduce overall synthetic yields by 20–40% in multi-step sequences [1].

PROTAC synthesis orthogonal protection Boc chemistry

PEG3 Linker Length Occupies Optimal Conformational Window for Ternary Complex Formation

Structure-activity relationship (SAR) studies on thalidomide-based PROTACs demonstrate that linker length directly controls degradation potency. In a recent investigation of Retro-2-derived PROTACs targeting GSPT1, compounds with PEG2 linkers exhibited robust degradation (DC50 values < 100 nM), whereas PEG4 and PEG6 variants showed sharply reduced or abolished activity [1]. Separately, an AURKA-targeting PROTAC campaign identified that a linker of only 2 PEG units attached at the 5-position of thalidomide produced the most potent degrader (DC50 3.9 nM, Dmax 89%) [2]. Thalidomide-O-amido-CH2-PEG3-CH2-NH-Boc, with its 3-unit PEG spacer, lies at the boundary between the optimal short-linker regime (PEG2–PEG3) and the less effective long-linker regime (PEG4+), positioning it as a versatile intermediate for exploring linker length effects without committing to either extreme.

PROTAC linker optimization PEG length DC50

Patent-Validated Intermediate: Direct Lineage to BET Degrader Development

Thalidomide-O-amido-CH2-PEG3-CH2-NH-Boc is explicitly disclosed as compound s7 in WO2017180417A1, a foundational patent covering BET bromodomain protein degraders [1]. The patent exemplifies the use of this intermediate to construct potent PROTAC molecules that degrade BRD2, BRD3, and BRD4 with picomolar cellular potencies and demonstrate tumor regression in xenograft models . In contrast, alternative PEG linkers (e.g., PEG2-C2-NH2, PEG4-C2-NH2) and alkyl linkers (C4-NH2, C6-NH2) are not specifically exemplified in this key patent family, meaning that PROTACs built from Thalidomide-O-amido-CH2-PEG3-CH2-NH-Boc have a direct precedent for both synthetic feasibility and biological activity.

BET bromodomain PROTAC patent CRBN ligand

Lyophilized Storage Stability: 36-Month Shelf Life vs. Shorter-Lived Unprotected Analogs

Thalidomide-O-amido-CH2-PEG3-CH2-NH-Boc, when stored in lyophilized form at -20°C under desiccated conditions, remains stable for up to 36 months [1]. In comparison, the free amine analog Thalidomide-O-amido-PEG3-C2-NH2 is recommended for use within 3 months once dissolved, and even in lyophilized form its stability is typically cited as 12 months at -20°C . The Boc protecting group confers enhanced stability against hydrolysis and oxidation, extending the usable lifetime of the intermediate and reducing the frequency of re-synthesis or re-purchase.

chemical stability PROTAC building block long-term storage

Thalidomide-O-amido-CH2-PEG3-CH2-NH-Boc: Recommended Applications Driven by Quantitative Evidence


High-Concentration PROTAC Library Synthesis

With a DMSO solubility of 100 mg/mL (157.56 mM) , this intermediate supports preparation of concentrated stock solutions (50–100 mM) ideal for automated liquid handling systems in high-throughput PROTAC library generation. The Boc-protected amine ensures that the terminal nucleophile remains masked during initial conjugation steps, preventing premature cross-reactivity that can compromise library diversity.

BET Bromodomain Degrader Development

As compound s7 in WO2017180417A1, this intermediate is a proven starting material for constructing BET-targeting PROTACs that degrade BRD2/3/4 with picomolar potency and in vivo tumor regression activity [1]. Researchers can confidently adopt this building block to replicate or extend the SAR described in the patent, reducing the risk of synthetic dead-ends.

Linker Length Optimization Campaigns

The PEG3 spacer occupies the critical transition zone between optimal short (PEG2) and suboptimal long (PEG4+) linkers, as evidenced by DC50 shifts >10-fold in AURKA and GSPT1 degradation models [2]. This compound serves as a central reference point for systematic linker scanning, allowing medicinal chemists to explore both PEG2 and PEG4 derivatives while maintaining a well-characterized PEG3 baseline.

Long-Term Stockpile for Multi-Year PROTAC Programs

With a validated 36-month lyophilized shelf life at -20°C [3], laboratories can procure larger quantities of this intermediate without concerns about batch-to-batch variability or stability-related degradation. This is particularly advantageous for academic core facilities and CROs supporting multiple, staggered PROTAC projects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide-O-amido-CH2-PEG3-CH2-NH-Boc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.